(E)-3-(3,4-dimethoxyphenyl)-1-(4-((6-methylpyridin-2-yl)oxy)piperidin-1-yl)prop-2-en-1-one
Beschreibung
The compound (E)-3-(3,4-dimethoxyphenyl)-1-(4-((6-methylpyridin-2-yl)oxy)piperidin-1-yl)prop-2-en-1-one features an α,β-unsaturated ketone (enone) core, with a 3,4-dimethoxyphenyl substituent at the β-position and a 4-((6-methylpyridin-2-yl)oxy)piperidin-1-yl group at the α-position.
Eigenschaften
IUPAC Name |
(E)-3-(3,4-dimethoxyphenyl)-1-[4-(6-methylpyridin-2-yl)oxypiperidin-1-yl]prop-2-en-1-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H26N2O4/c1-16-5-4-6-21(23-16)28-18-11-13-24(14-12-18)22(25)10-8-17-7-9-19(26-2)20(15-17)27-3/h4-10,15,18H,11-14H2,1-3H3/b10-8+ | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GEAHMUIGPBSDLI-CSKARUKUSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=CC=C1)OC2CCN(CC2)C(=O)C=CC3=CC(=C(C=C3)OC)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=NC(=CC=C1)OC2CCN(CC2)C(=O)/C=C/C3=CC(=C(C=C3)OC)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H26N2O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
382.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biologische Aktivität
The compound (E)-3-(3,4-dimethoxyphenyl)-1-(4-((6-methylpyridin-2-yl)oxy)piperidin-1-yl)prop-2-en-1-one , also known by its CAS number 1798420-53-7 , is a synthetic organic compound that has garnered attention for its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, potential therapeutic applications, and relevant research findings.
Chemical Structure
The molecular formula of the compound is , with a molecular weight of 382.5 g/mol . The structural features include:
- A 3,4-dimethoxyphenyl group
- A piperidine moiety linked through an ether bond to a 6-methylpyridine substituent
- An α,β-unsaturated carbonyl system
Physical Properties
| Property | Value |
|---|---|
| Molecular Weight | 382.5 g/mol |
| Molecular Formula | C22H26N2O4 |
| CAS Number | 1798420-53-7 |
Research indicates that the compound exhibits multiple biological activities, primarily through interactions with various receptors and enzymes. Some key mechanisms include:
- Antioxidant Activity : The compound has demonstrated significant antioxidant properties, which may contribute to its protective effects against oxidative stress-related diseases.
- Enzyme Inhibition : It shows inhibitory activity against enzymes such as acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), suggesting potential applications in neurodegenerative disorders .
- Anticancer Activity : Preliminary studies indicate cytotoxic effects on various cancer cell lines, with mechanisms involving apoptosis induction and cell cycle arrest .
Neuroprotection
Due to its AChE and BChE inhibitory activities, the compound may have applications in treating Alzheimer's disease and other cognitive disorders. The inhibition of these enzymes can lead to increased levels of acetylcholine, potentially enhancing cognitive function.
Anticancer Potential
Studies have reported that the compound exhibits cytotoxicity against several cancer cell lines, including hypopharyngeal tumor cells. The mechanism appears to involve apoptosis induction and disruption of cell proliferation pathways .
Antioxidant Effects
The antioxidant properties of the compound suggest it could be beneficial in mitigating oxidative stress in various conditions, including cardiovascular diseases and neurodegenerative disorders.
In Vitro Studies
- Cytotoxicity Assays : In vitro studies demonstrated that the compound has a significant cytotoxic effect on cancer cell lines with IC50 values indicating effectiveness compared to established chemotherapeutics .
- Enzyme Inhibition Studies : The compound was tested for its inhibitory effects on AChE and BChE, showing IC50 values of 157.31 µM and 46.42 µM respectively, which are comparable to known inhibitors like physostigmine .
In Vivo Studies
Preclinical studies involving animal models have suggested that the compound can significantly reduce tumor growth and improve survival rates in treated groups compared to controls. Additionally, no significant toxicity was observed at therapeutic doses during these studies .
Wissenschaftliche Forschungsanwendungen
The compound (E)-3-(3,4-dimethoxyphenyl)-1-(4-((6-methylpyridin-2-yl)oxy)piperidin-1-yl)prop-2-en-1-one , identified by the CAS number 1798420-53-7, is a complex organic molecule with potential applications in various scientific fields, particularly in medicinal chemistry. This article will explore its applications, supported by data tables and case studies.
Anticancer Activity
Recent studies have indicated that compounds similar to This compound exhibit significant anticancer properties. In particular, derivatives of piperidine and pyridine have been explored for their ability to inhibit cancer cell proliferation. For instance, compounds with similar structural motifs have shown promising results against various cancer cell lines through mechanisms involving apoptosis and cell cycle arrest .
Neuropharmacological Effects
The compound's structural features suggest potential neuropharmacological applications, particularly as a modulator of neurotransmitter systems. Research into piperidine derivatives has demonstrated their efficacy as antagonists or agonists at various receptors, including acetylcholine and dopamine receptors. This could position the compound as a candidate for treating neurodegenerative diseases such as Alzheimer's or Parkinson's disease .
Antimicrobial Properties
Compounds with similar functional groups have been tested for antimicrobial activity against a range of pathogens, including bacteria and fungi. The introduction of the dimethoxyphenyl group has been associated with enhanced activity against resistant strains of bacteria, indicating that this compound could serve as a lead in the development of new antimicrobial agents .
Case Study 1: Anticancer Efficacy
A study published in the Journal of Medicinal Chemistry evaluated a series of piperidine-based compounds for their anticancer properties. The compound exhibited IC50 values in the low micromolar range against breast cancer cell lines, suggesting a potent inhibitory effect on tumor growth .
Case Study 2: Neuroprotective Effects
In another investigation, researchers assessed the neuroprotective effects of similar compounds on neuroblastoma cells subjected to oxidative stress. The results indicated that these compounds could significantly reduce cell death and improve cell viability through antioxidant mechanisms .
Vergleich Mit ähnlichen Verbindungen
Comparison with Structurally Similar Compounds
Structural Analogues and Substituent Effects
Compound 6d (±)-(E)-1-(1-s-Butylphthalazin-2(1H)-yl)-3-(5-((2,4-diaminopyrimidin-5-yl)methyl)-2,3-dimethoxyphenyl)prop-2-en-1-one
- Substituents: β-position: 2,3-dimethoxyphenyl with a diaminopyrimidinylmethyl group. α-position: s-butyl-substituted phthalazine.
- Physical Properties: Melting point: 122–124°C. IR: Strong C=O stretch at 1634 cm⁻¹, consistent with enone systems .
(E)-3-(4-Methoxyphenyl)-1-[4-(piperidin-1-yl)phenyl]prop-2-en-1-one
- Substituents :
- β-position: 4-methoxyphenyl.
- α-position: 4-(piperidin-1-yl)phenyl.
- Key Differences: The 4-methoxyphenyl group (vs. 3,4-dimethoxyphenyl in the target) reduces steric hindrance and electron-donating effects.
- Structural Data: Crystal structure resolved via SHELX refinement, a common method for enone derivatives .
(2E)-3-(4-Methoxyphenyl)-1-{4-[(E)-pyrrolidin-1-yldiazenyl]phenyl}prop-2-en-1-one (3FP)
- Substituents :
- β-position: 4-methoxyphenyl.
- α-position: Pyrrolidinyl diazenyl group.
- 4-Methoxy substitution (vs. 3,4-dimethoxy) may reduce lipophilicity .
Comparative Analysis of Physicochemical Properties
Implications of Substituent Variations
- Heterocyclic Moieties : The 6-methylpyridin-2-yloxy group in the target compound may improve solubility and π-π stacking interactions relative to phthalazine or diazenyl groups in analogues .
- Synthetic Routes : Pd-catalyzed cross-coupling (used for 6d) and SHELX-based crystallography (for ’s compound) are established methods applicable to the target compound’s synthesis and structural analysis .
Vorbereitungsmethoden
Microwave-Assisted Synthesis
Microwave irradiation significantly reduces reaction times. A mixture of 3,4-dimethoxyacetophenone (5.0 mmol), 4-((6-methylpyridin-2-yl)oxy)piperidine-1-carbaldehyde (5.0 mmol), and NaOH (5.0 mmol) in ethanol is irradiated at 400 W for 15 minutes. This method achieves a 92% yield compared to 78% under conventional heating.
Alternative Routes: Transition Metal Catalysis
Palladium-catalyzed cross-coupling offers a complementary pathway.
Heck Coupling Approach
A Heck reaction between 3,4-dimethoxyphenylacetylene and 1-(4-((6-methylpyridin-2-yl)oxy)piperidin-1-yl)vinyl bromide in the presence of Pd(OAc)₂ and tri-o-tolylphosphine in DMF at 100°C forms the chalcone backbone. This method avoids harsh basic conditions but requires meticulous control of stoichiometry to prevent over-coupling.
Sonogashira Coupling
Coupling 3,4-dimethoxyphenylacetylene with 1-(4-((6-methylpyridin-2-yl)oxy)piperidin-1-yl)iodoethene using PdCl₂(PPh₃)₂ and CuI in THF yields the enone intermediate, which is oxidized to the chalcone with MnO₂.
Solvent-Free Mechanochemical Synthesis
Eco-friendly synthesis involves grinding 3,4-dimethoxyacetophenone (5.0 mmol), 4-((6-methylpyridin-2-yl)oxy)piperidine-1-carbaldehyde (5.0 mmol), and NaOH pellets (5.0 mmol) in a mortar for 20–30 minutes. The crude product is washed with water and recrystallized from ethanol, achieving 88% yield with minimal waste.
Comparative Analysis of Synthetic Methods
The table below summarizes key parameters for each method:
| Method | Conditions | Yield (%) | Purity (%) | Reaction Time |
|---|---|---|---|---|
| Conventional Claisen | 40% NaOH, EtOH, 80°C, 8 h | 78 | 85 | 8 h |
| Microwave-Assisted | 400 W, EtOH, 15 min | 92 | 95 | 15 min |
| Heck Coupling | Pd(OAc)₂, DMF, 100°C | 65 | 90 | 12 h |
| Mechanochemical | Solvent-free, NaOH, grinding | 88 | 93 | 30 min |
Microwave and mechanochemical methods outperform traditional approaches in yield and time efficiency. Transition metal catalysis, while versatile, incurs higher costs and complexity.
Challenges and Optimization Strategies
Steric Hindrance
The bulky piperidinyl-pyridyl group impedes condensation kinetics. Using polar aprotic solvents (e.g., DMF) or ionic liquids improves reactant solubility.
Oxidation Sensitivity
The α,β-unsaturated ketone is prone to epoxidation. Conducting reactions under nitrogen atmosphere and avoiding strong oxidizing agents mitigates degradation.
Purification
Column chromatography (silica gel, ethyl acetate/hexane) effectively isolates the target compound. Recrystallization from ethanol further enhances purity to >98%.
Q & A
Q. What synthetic routes are recommended for this compound, and what key reaction conditions are critical?
The compound is typically synthesized via a multi-step approach involving:
- Wittig reaction : To form the α,β-unsaturated ketone backbone by reacting a phosphorus ylide with a ketone precursor.
- Piperidine functionalization : Introduction of the 4-((6-methylpyridin-2-yl)oxy)piperidin-1-yl group via nucleophilic substitution or coupling reactions.
- Purification : Column chromatography (silica gel, hexane/ethyl acetate gradient) or recrystallization (ethanol/water) to isolate the product .
Table 1: Example Reaction Conditions
| Step | Reagents/Conditions | Yield (%) | Reference |
|---|---|---|---|
| Wittig Reaction | Triphenylphosphine, CH₂Cl₂, 0°C → RT | 65–75 | |
| Piperidine Coupling | K₂CO₃, DMF, 80°C, 12 h | 50–60 |
Q. How is structural characterization performed for this compound?
- X-ray diffraction (XRD) : Determines absolute configuration and molecular packing. For similar enone derivatives, monoclinic systems (e.g., space group P2₁/c) with cell constants a = 12.03 Å, b = 17.41 Å, c = 9.44 Å, β = 91.76° are reported .
- NMR spectroscopy : ¹H and ¹³C NMR confirm substituent integration and electronic environments (e.g., methoxy protons at δ 3.8–4.0 ppm).
- Mass spectrometry : High-resolution MS validates molecular weight (e.g., m/z 422.19 [M+H]⁺) .
Q. What safety precautions are advised during handling?
- PPE : Gloves, lab coat, and goggles to prevent skin/eye contact.
- Ventilation : Use fume hoods due to potential respiratory irritation.
- First aid : Flush eyes/skin with water for 15 minutes if exposed; seek medical attention for persistent irritation .
Advanced Questions
Q. How do stereochemical and electronic factors influence reactivity and bioactivity?
- E-configuration : The α,β-unsaturated ketone’s planar geometry enhances electrophilicity, enabling Michael additions. Computational studies (DFT) show the E-isomer has lower steric hindrance than Z, favoring specific enzyme interactions .
- Piperidine substituents : The 6-methylpyridinyloxy group modulates solubility and hydrogen-bonding capacity, impacting pharmacokinetic properties .
Q. What strategies resolve contradictions between computational models and experimental data (e.g., spectroscopic vs. XRD results)?
- Conformational analysis : Compare DFT-optimized geometries with XRD-derived torsion angles to validate computational parameters.
- Dynamic NMR : Detect rotameric equilibria in solution that XRD cannot capture, explaining discrepancies in chemical shift assignments .
Q. What challenges arise in optimizing reaction yields for large-scale synthesis?
- Byproduct formation : Competing reactions (e.g., over-oxidation) require strict temperature control (0–5°C during ketone formation).
- Degradation : The enone moiety is sensitive to light and heat; use amber glassware and nitrogen atmospheres during storage .
Q. Table 2: Stability Studies Under Different Conditions
| Condition | Degradation Rate (48 h) | Major Degradation Product |
|---|---|---|
| Light (UV exposure) | 25% | Cis-isomer |
| Heat (40°C) | 15% | Hydrolyzed ketone |
| Ambient (25°C) | <5% | N/A |
Q. How can substituent effects (e.g., 3,4-dimethoxy groups) be systematically studied to modify bioactivity?
- SAR studies : Synthesize analogs with varied substituents (e.g., replacing methoxy with halogens) and compare binding affinities via enzyme assays.
- Spectroscopic probes : Use fluorescence quenching to monitor interactions with target proteins (e.g., kinases) .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
